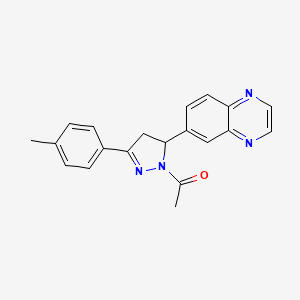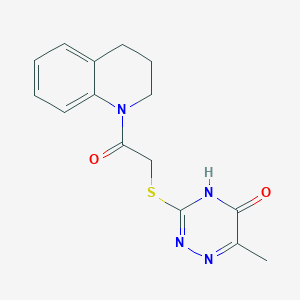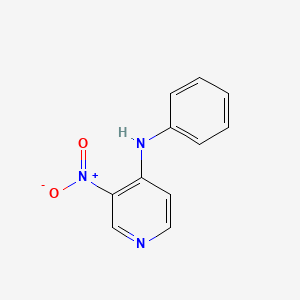
3-nitro-N-phenylpyridin-4-amine
Descripción general
Descripción
3-nitro-N-phenylpyridin-4-amine (NPPA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. NPPA is a pyridine derivative that has a nitro group and a phenyl group attached to it. The compound has been studied extensively for its therapeutic properties and its mechanism of action.
Mecanismo De Acción
The mechanism of action of 3-nitro-N-phenylpyridin-4-amine involves the inhibition of various enzymes and proteins in the body. The compound has been shown to inhibit the activity of tyrosine kinases, which are involved in the growth and proliferation of cancer cells. 3-nitro-N-phenylpyridin-4-amine also inhibits the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. This leads to an increase in the levels of acetylcholine, which is important for cognitive function.
Biochemical and Physiological Effects:
3-nitro-N-phenylpyridin-4-amine has been shown to have various biochemical and physiological effects on the body. The compound has been found to reduce oxidative stress and inflammation, which are associated with many diseases. 3-nitro-N-phenylpyridin-4-amine also regulates the levels of various neurotransmitters in the brain, which are important for mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-nitro-N-phenylpyridin-4-amine in lab experiments include its high purity, stability, and reproducibility. The compound can be synthesized in large quantities, making it suitable for large-scale experiments. However, the limitations of using 3-nitro-N-phenylpyridin-4-amine include its toxicity and potential side effects. Careful handling and safety precautions are required when working with the compound.
Direcciones Futuras
There are several future directions for research on 3-nitro-N-phenylpyridin-4-amine. One area of interest is the development of new derivatives of the compound with improved therapeutic properties. Another area of research is the investigation of the compound's potential applications in the treatment of other diseases such as diabetes and cardiovascular disease. Further studies are also needed to understand the long-term effects of 3-nitro-N-phenylpyridin-4-amine on the body and its potential side effects.
Conclusion:
In conclusion, 3-nitro-N-phenylpyridin-4-amine is a chemical compound that has shown promising therapeutic properties in scientific research. The compound has been studied extensively for its mechanism of action and its potential applications in the treatment of various diseases. Further research is needed to fully understand the compound's effects on the body and its potential for use in medicine.
Aplicaciones Científicas De Investigación
3-nitro-N-phenylpyridin-4-amine has been studied for its potential applications in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has been found to exhibit anti-tumor activity by inhibiting the growth of cancer cells. 3-nitro-N-phenylpyridin-4-amine has also been shown to have neuroprotective effects by preventing the formation of beta-amyloid plaques in the brain, which are associated with Alzheimer's disease.
Propiedades
IUPAC Name |
3-nitro-N-phenylpyridin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c15-14(16)11-8-12-7-6-10(11)13-9-4-2-1-3-5-9/h1-8H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYTVCBMTYEETA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=NC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitro-N-phenylpyridin-4-amine | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1,3-dioxoisoindol-2-yl)-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2856258.png)
![5-chloro-1-[(4-fluorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2856259.png)

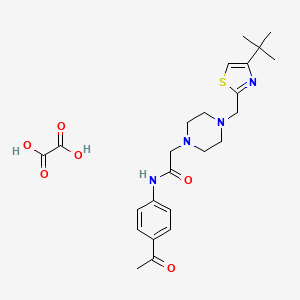
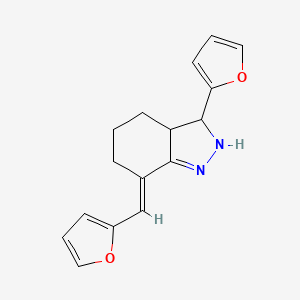

![N-(2,3-dimethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2856268.png)



![N-benzyl-6-(1-(5-formyl-2-methoxybenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)hexanamide](/img/structure/B2856275.png)
